2-fluoro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2S2/c1-17-10-11-21-23(14-17)36-27(30-21)31-25(33)16-35-24-15-32(22-9-5-3-7-19(22)24)13-12-29-26(34)18-6-2-4-8-20(18)28/h2-11,14-15H,12-13,16H2,1H3,(H,29,34)(H,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYILVHFDIUABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide represents a complex molecular structure that integrates various pharmacophoric elements, including a thiazole moiety and an indole derivative. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound can be dissected into several key components:
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Indole Moiety : Often associated with neuropharmacological effects and potential anticancer activities.
- Fluorine Substitution : The presence of fluorine can enhance metabolic stability and bioactivity.
Anticancer Properties
Research indicates that compounds containing thiazole and indole structures exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Case Study: Thiazole Derivatives
A study evaluated a series of thiazole derivatives for their cytotoxic activity against various cancer cell lines. The compound exhibited an IC50 value of 18.4 µM against A549 lung adenocarcinoma cells, indicating substantial anticancer potential . -
Mechanism of Action
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival, such as the PI3K/Akt and MAPK pathways. The thiazole moiety enhances interaction with these pathways, leading to increased apoptosis in malignant cells .
Antimicrobial Activity
The thiazole component is also linked to antimicrobial effects. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Research Findings
A recent study reported that thiazole-based compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications in the structural components can significantly influence its pharmacodynamic properties.
| Structural Component | Modification | Effect on Activity |
|---|---|---|
| Thiazole Ring | Methylation | Increased cytotoxicity |
| Indole Moiety | Substitution with halogens | Enhanced selectivity towards cancer cells |
| Fluorine Atom | Positioning | Improved metabolic stability |
Comparison with Similar Compounds
Thioether-Linked Fluorophenyl Acetamides
- Compound 2 : 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-fluorophenyl)acetamide
- Structural Similarities : Fluorophenyl acetamide core, thioether linkage.
- Key Differences : Replaces indole and benzothiazole with a benzimidazole-benzoyl group.
- Biological Implications : The benzimidazole moiety in Compound 2 may favor interactions with proton-coupled folate transporters, whereas the target compound’s indole-benzothiazole system could target kinases or proteases .
Triazole-Thiazole Hybrids
- Compounds 9a–9e : Derivatives with triazole-thiazole cores and aryl substituents (e.g., 9b: fluorophenyl; 9c: bromophenyl)
- Structural Overlap : Thiazole and fluorophenyl groups.
- Divergence : The target compound lacks triazole but incorporates indole and benzothiazole.
- Activity Insights : Docking studies for 9c (bromophenyl) showed strong binding to α-glucosidase, suggesting electron-withdrawing substituents (e.g., F, Br) enhance target engagement .
Indole-Thiosemicarbazones
- Title Compound in : N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide Shared Motif: Indole-derived scaffold. Functional Contrast: Replaces thioether with a thiosemicarbazone group. Pharmacological Relevance: Thiosemicarbazones are known for antiviral and anticancer activity, whereas the target’s thioether may improve stability .
Challenges :
- Steric hindrance from the 6-methylbenzothiazole may reduce coupling efficiency.
- Purification of the thioether intermediate requires careful chromatography, as noted in .
Comparative Data Table
Key Research Findings
Fluorine’s Role : Fluorine in the target compound and 9b may enhance binding via polar interactions, as seen in kinase inhibitors .
Benzothiazole vs.
Thioether vs. Thiosemicarbazone : Thioethers generally exhibit better metabolic stability than thiosemicarbazones, which are prone to hydrolysis .
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling the benzothiazole-amine intermediate with a 2-fluoro-benzoyl chloride derivative under inert conditions (N₂ atmosphere) in polar aprotic solvents like DMF or DCM .
- Thioether linkage : Introducing the thiol group via nucleophilic substitution, requiring precise pH control (e.g., NaH as a base) to avoid oxidation of the thiol intermediate .
- Indole functionalization : Alkylation of the indole nitrogen using ethylenediamine derivatives, optimized at 60–80°C in THF .
Challenges : Low yields due to steric hindrance at the indole-thioether junction and side reactions during amidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
Basic: Which analytical techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of indole alkylation and amide bond formation. For example, the 2-fluoro-benzamide proton appears as a singlet at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 539.2) and detects impurities from incomplete coupling .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and monitor reaction progress .
Basic: How do functional groups influence its biological activity?
Answer:
- Benzothiazole ring : Enhances binding to ATP-binding pockets in kinases, as seen in analogs with IC₅₀ values <1 μM against cancer cell lines .
- Fluorine substituent : Increases metabolic stability and lipophilicity (logP ~3.5), improving blood-brain barrier penetration in neurotargeting studies .
- Thioether linkage : Facilitates redox-sensitive drug release in hypoxic tumor microenvironments .
Advanced: How can reaction conditions be optimized to mitigate low yields in thioether formation?
Answer:
- Solvent selection : Use DMSO or DMF to stabilize the thiolate intermediate, reducing disulfide byproduct formation .
- Catalyst screening : Pd/C or CuI nanoparticles enhance coupling efficiency (yield improvement from 45% to 72%) .
- Temperature control : Gradual heating (40°C → 80°C) prevents thermal decomposition of the indole-thiol intermediate .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions may arise from:
- Impurity profiles : Trace DMSO in the final compound can artificially inflate cytotoxicity readings. Repurify via preparative HPLC .
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48h vs. 72h) to align IC₅₀ comparisons .
- Solubility issues : Use DMSO concentrations <0.1% in vitro to avoid solvent-mediated toxicity artifacts .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzothiazole moiety .
- Moisture control : Lyophilize and store under argon to avoid hydrolysis of the amide bond .
Advanced: What mechanistic insights exist for its enzyme inhibition?
Answer:
- Kinase inhibition : Molecular docking (AutoDock Vina) shows hydrogen bonding between the 2-fluoro-benzamide carbonyl and Lys268 in EGFR-TK, with a binding energy of -9.2 kcal/mol .
- CYP450 interactions : The indole-thioether group undergoes CYP3A4-mediated oxidation, forming a reactive sulfoxide metabolite (detected via LC-MS/MS) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Core modifications : Replace the 6-methylbenzothiazole with a 5-nitrobenzothiazole to enhance electron-withdrawing effects, improving target affinity .
- Side-chain variation : Substitute the ethylenediamine linker with a piperazine ring to reduce logP and mitigate hepatotoxicity .
- Validation : Test analogs in parallel using SPR (surface plasmon resonance) to rank binding kinetics (ka/kd) to the target protein .
Basic: What safety protocols are recommended for handling intermediates?
Answer:
- Thiol intermediates : Use fume hoods and N-acetylcysteine quenchers to neutralize reactive sulfhydryl groups .
- Fluorinated reagents : Employ HF-resistant labware (e.g., PTFE-coated stir bars) and calcium gluconate gel for spill exposure .
Advanced: What computational methods predict its pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME estimates a moderate bioavailability score (0.55) and P-glycoprotein substrate likelihood .
- MD simulations : GROMACS models reveal a half-life >6h in plasma due to stable albumin binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
